1,3-bis(methylsulfanyl)-1-sulfanylidene-6,7-dihydro-5H-pyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile
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Overview
Description
1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL CYANIDE is a complex organophosphorus compound It features a unique structure with multiple sulfur and nitrogen atoms, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL CYANIDE typically involves multi-step reactions. One common method starts with the preparation of the pyrrolo[1,2-c][1,3,2]diazaphosphinine core, followed by the introduction of methylsulfanyl groups and the cyanide moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, leading to different derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form specific interactions with active sites, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL CHLORIDE
- 1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL METHYL
Uniqueness
1,3-BIS(METHYLSULFANYL)-1-THIOXO-1,5,6,7-TETRAHYDRO-1LAMBDA~5~-PYRROLO[1,2-C][1,3,2]DIAZAPHOSPHININ-4-YL CYANIDE is unique due to its combination of sulfur, nitrogen, and phosphorus atoms, which provide distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H12N3PS3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,3-bis(methylsulfanyl)-1-sulfanylidene-6,7-dihydro-5H-pyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile |
InChI |
InChI=1S/C9H12N3PS3/c1-15-9-7(6-10)8-4-3-5-12(8)13(14,11-9)16-2/h3-5H2,1-2H3 |
InChI Key |
JRFHTVQMDCFEFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NP(=S)(N2CCCC2=C1C#N)SC |
Origin of Product |
United States |
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